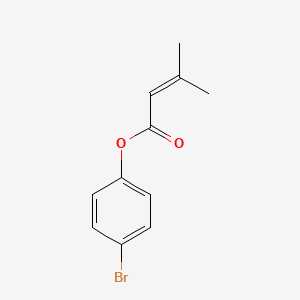

(4-bromophenyl) 3-methylbut-2-enoate

Description

(4-Bromophenyl) 3-methylbut-2-enoate is an ester derivative characterized by a brominated aromatic ring (4-bromophenyl group) linked to a 3-methylbut-2-enoate moiety. The bromine substituent on the phenyl ring enhances electron-withdrawing effects, influencing both the electronic properties and reactivity of the molecule. While direct structural data for this specific compound are sparse in the provided evidence, its analogs and derivatives are well-documented, enabling inferences about its behavior .

Properties

IUPAC Name |

(4-bromophenyl) 3-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-8(2)7-11(13)14-10-5-3-9(12)4-6-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOXILXISZRPFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC1=CC=C(C=C1)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl) 3-methylbut-2-enoate can be achieved through several methods. One common approach involves the esterification of 4-bromophenylacetic acid with 3-methylbut-2-en-1-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Another method involves the use of Suzuki–Miyaura coupling, where 4-bromophenylboronic acid is coupled with 3-methylbut-2-en-1-yl halide in the presence of a palladium catalyst and a base such as potassium carbonate. This method provides a high yield of the desired product under mild reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also minimizes the formation of by-products, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl) 3-methylbut-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new compounds with different functional groups.

Oxidation Reactions: The double bond in the 3-methylbut-2-enoate moiety can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., potassium carbonate)

Oxidation: m-CPBA, osmium tetroxide, hydrogen peroxide

Reduction: LiAlH4, NaBH4, catalytic hydrogenation

Major Products Formed

Substitution: Amino or thio-substituted derivatives

Oxidation: Epoxides, diols

Reduction: Alcohols

Scientific Research Applications

(4-bromophenyl) 3-methylbut-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation.

Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of (4-bromophenyl) 3-methylbut-2-enoate involves its interaction with various molecular targets. In biological systems, the compound can undergo enzymatic hydrolysis to release 4-bromophenylacetic acid and 3-methylbut-2-en-1-ol. These metabolites can further participate in metabolic pathways, leading to the formation of bioactive compounds.

The compound’s α,β-unsaturated ester moiety allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (4-bromophenyl) 3-methylbut-2-enoate with three related compounds, focusing on structural features, synthesis routes, and reactivity.

(E)-3-Methylbut-2-en-1-yl 4-(4-Bromophenyl)-4-oxobut-2-enoate (Compound 53)

- Structure: This compound features an additional 4-oxobut-2-enoate group conjugated to the 4-bromophenyl ring, creating an extended π-system compared to the simpler this compound.

- Synthesis: Prepared via a regioselective two-step route involving Claisen-Schmidt condensation followed by esterification. The presence of the carbonyl group in the 4-oxobut-2-enoate moiety enhances electrophilicity, facilitating nucleophilic attack .

- Reactivity: The α,β-unsaturated ester and ketone groups allow for dual reactivity in Michael additions or Diels-Alder reactions, unlike the single reactive site in this compound.

(E)-3-Methylbut-2-en-1-yl 4-(4-Iodophenyl)-4-oxobut-2-enoate (Compound 54)

- Structure : Structurally analogous to Compound 53 but substitutes bromine with iodine.

- Electronic Effects : The iodine atom exerts a stronger electron-withdrawing inductive effect (-I) than bromine, further polarizing the aromatic ring and enhancing the electrophilicity of the conjugated ester system. This increases reactivity toward nucleophiles but may reduce stability under harsh conditions .

3-(4-Bromobenzoyl)prop-2-enoic Acid

- Structure: Replaces the 3-methylbut-2-enoate ester with a carboxylic acid group.

- Reactivity : The free carboxylic acid enables hydrogen bonding and salt formation, improving solubility in polar solvents. However, the absence of the methylbutenyl ester reduces lipophilicity, limiting its utility in hydrophobic matrices (e.g., polymer coatings) .

- Synthetic Utility: Reacts with nucleophiles like ethyl cyanoacetate to form pyridine derivatives (e.g., ethyl-2-amino-4-carboxy-6-(4-bromophenyl)-nicotinate), a pathway less accessible to ester derivatives due to steric hindrance from the methylbutenyl group .

Data Table: Key Properties and Comparisons

Research Findings and Trends

- Electronic Effects: Bromine’s moderate electronegativity balances reactivity and stability in this compound, making it preferable for applications requiring controlled reactions (e.g., controlled-release polymers) .

- Steric Considerations: The 3-methylbut-2-enoate group introduces steric bulk, reducing accessibility to the α,β-unsaturated site compared to simpler esters like methyl acrylate. This limits its use in sterically demanding reactions .

- Synthetic Flexibility: Compounds like 53 and 54 demonstrate the versatility of bromo/iodo substitution in tuning electronic properties, a strategy applicable to optimizing this compound for targeted applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.